molecular formula C16H14ClNO B2959582 (4-chlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone CAS No. 879581-19-8

(4-chlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No. B2959582
M. Wt: 271.74
InChI Key: IWQBJXWSRIEVAF-UHFFFAOYSA-N
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Description

“(4-chlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone” is a chemical compound with the molecular formula C16H14ClNO . It has an average mass of 271.741 Da and a mono-isotopic mass of 271.076385 Da .

Scientific Research Applications

Synthesis and Material Science Applications

The compound serves as a key intermediate in the synthesis of dihydroindolo[1,2-c]quinazoline derivatives, displaying significant interest due to their structural complexity and potential biological activities. The reaction involving (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone with arylamines under catalysis shows the formation of these complex molecules, highlighting its role in advancing synthetic methodologies (Harano et al., 2007). Additionally, its involvement in the production of chiral intermediates for pharmaceutical applications, as demonstrated in the stereoselective reduction of related compounds by microbial cells, underscores its importance in the field of biocatalysis and drug synthesis (Ni et al., 2012).

Antimicrobial and Anticancer Research

Derivatives of the compound have been explored for their potential antimicrobial and anticancer properties. For instance, novel pyrazole derivatives containing the (4-chlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone moiety were synthesized and evaluated, showing promising anticancer activity against specific cancer cell lines, indicating the compound's utility in the development of new therapeutic agents (Hafez et al., 2016). Another study on oxazole and pyrazoline derivatives highlighted their antimicrobial efficacy, further supporting the compound's relevance in drug discovery and development (Katariya et al., 2021).

Molecular Docking and Computational Studies

The compound and its derivatives have also been subject to computational studies to understand their interaction with biological targets. Molecular docking studies of thiazolyl and thiophene methanone derivatives aimed at identifying antibacterial activity mechanisms reveal the compound's potential to engage with microbial enzymes or receptors, illustrating its utility in the rational design of antimicrobials (Shahana & Yardily, 2020).

Future Directions

While specific future directions for this compound are not available, indole derivatives have been found to have diverse biological activities and have immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research opportunities for this compound in the field of medicinal chemistry.

properties

IUPAC Name

(4-chlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQBJXWSRIEVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole

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